molecular formula C7H14ClNO2 B6269332 rac-2-[(1R,2S)-2-aminocyclopentyl]acetic acid hydrochloride, trans CAS No. 1020097-80-6

rac-2-[(1R,2S)-2-aminocyclopentyl]acetic acid hydrochloride, trans

Cat. No.: B6269332
CAS No.: 1020097-80-6
M. Wt: 179.6
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Description

rac-2-[(1R,2S)-2-aminocyclopentyl]acetic acid hydrochloride, trans: is a chiral compound with significant interest in various scientific fields It is characterized by its unique structure, which includes a cyclopentyl ring with an amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(1R,2S)-2-aminocyclopentyl]acetic acid hydrochloride, trans typically involves the following steps:

    Acetylation: The amino-cyclopentane is then reacted with acetic anhydride or acetyl chloride to introduce the acetic acid moiety.

    Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, often involving chiral acids or bases.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale chiral resolution methods are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to a primary amine or even further to a hydroxyl group.

    Substitution: The acetic acid moiety can participate in substitution reactions, such as esterification or amidation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as alcohols or amines in the presence of catalysts like sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC) are employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines or alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry

In chemistry, rac-2-[(1R,2S)-2-aminocyclopentyl]acetic acid hydrochloride, trans is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of amino acids and their derivatives in metabolic pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure substances.

Mechanism of Action

The mechanism of action of rac-2-[(1R,2S)-2-aminocyclopentyl]acetic acid hydrochloride, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or transport proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-aminocyclopentylacetic acid: Lacks the hydrochloride salt form.

    2-aminocyclohexylacetic acid: Contains a cyclohexane ring instead of a cyclopentane ring.

    2-aminocyclopropylacetic acid: Contains a cyclopropane ring, leading to different steric and electronic properties.

Uniqueness

rac-2-[(1R,2S)-2-aminocyclopentyl]acetic acid hydrochloride, trans is unique due to its specific chiral configuration and the presence of both an amino group and an acetic acid moiety. This combination of features makes it particularly versatile in various chemical and biological applications.

Properties

CAS No.

1020097-80-6

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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